3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 887576-75-2
VCID: VC0027038
InChI: InChI=1S/C13H8F2O3/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18)
SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)O
Molecular Formula: C13H8F2O3
Molecular Weight: 250.201

3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

CAS No.: 887576-75-2

Cat. No.: VC0027038

Molecular Formula: C13H8F2O3

Molecular Weight: 250.201

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid - 887576-75-2

Specification

CAS No. 887576-75-2
Molecular Formula C13H8F2O3
Molecular Weight 250.201
IUPAC Name 5-(3,4-difluorophenyl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H8F2O3/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6,16H,(H,17,18)
Standard InChI Key ZVAQJDGJVTVMMO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid is a fluorinated biphenyl derivative with the CAS Registry Number 887576-75-2. The compound is characterized by a biphenyl core structure with two fluorine atoms at the 3' and 4' positions of one ring, and hydroxyl and carboxylic acid groups at the 4 and 3 positions, respectively, on the other ring . This precise arrangement of functional groups gives the compound its unique chemical identity and properties.

Molecular Properties

The compound has the molecular formula C₁₃H₈F₂O₃, corresponding to a molecular weight of 250.2 g/mol . The structure consists of two connected benzene rings (forming the biphenyl backbone) with specific substitutions. The positioning of the fluorine atoms at the 3' and 4' positions distinguishes this compound from similar structures such as Diflunisal, which has fluorine atoms at the 2' and 4' positions .

Structural Isomerism

It is important to note the distinction between 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and its structural isomer, 2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal). While sharing the same molecular formula and similar physicochemical properties, these compounds differ in the positioning of one fluorine atom, which can significantly impact their biological activity and chemical behavior . This structural nuance highlights the importance of precise positional description in biphenyl chemistry.

Physical and Chemical Properties

Physical State and Appearance

Based on available data and properties of similar compounds, 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid typically exists as a crystalline solid at room temperature . While specific colorimetric data for this exact compound is limited in the search results, structurally similar compounds like Diflunisal appear as white to almost white crystalline powder, suggesting similar physical characteristics for our compound of interest .

Solubility and Stability

The compound's solubility profile can be partially inferred from related structures. The presence of both hydroxyl and carboxylic acid functional groups suggests potential hydrogen bonding capabilities, which would contribute to its solubility characteristics in various solvents. Similar compounds show good solubility in methanol . Given the reactive functional groups present, particularly the carboxylic acid moiety, the compound may be sensitive to air oxidation, suggesting storage under inert gas would be advisable .

Synthesis and Preparation Methods

Carboxylation Process

A potentially applicable synthesis method involves carboxylation of the appropriately substituted biphenyl precursor. For related compounds, this process utilizes alkaline alkylcarbonate at atmospheric pressure . The reaction would likely need to be conducted under inert gas conditions to prevent unwanted side reactions or oxidation of reactive intermediates.

Purification Techniques

Purification of the synthesized compound would typically involve recrystallization techniques to achieve high purity levels. Commercial supplies of the compound are typically provided with purity levels exceeding 95%, suggesting that effective purification methodologies exist . These might include column chromatography, recrystallization from appropriate solvent systems, or other standard purification approaches used for aromatic carboxylic acids.

ManufacturerProduct DescriptionPackagingPrice (USD)
TRC3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid10 mg$160
TRC3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid100 mg$1,260
Biosynth Carbosynth3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid5 mg$150
Biosynth Carbosynth3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid100 mg$1,638
American Custom Chemicals Corporation3',4'-Difluoro-4-hydroxy-(1,1'-biphenyl)-3-carboxylic Acid 95.00%100 mg$1,963.50

Source: Chemical Book pricing data as of December 16, 2021

The substantial price point suggests that the compound is primarily used for research purposes or specialized applications rather than bulk industrial processes.

Applications and Research Relevance

Chemical Intermediate Applications

The compound may serve as an important chemical intermediate in the synthesis of more complex molecules. The presence of reactive functional groups—carboxylic acid and hydroxyl—provides sites for further chemical modification, making it potentially valuable in multi-step synthetic pathways. Additionally, the difluoro substituents offer potential for specific electronic and steric effects that might be exploited in the design of functional materials or bioactive compounds.

Research Tool Significance

Given its commercial availability primarily in research quantities, 3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid likely serves as a research tool in medicinal chemistry, chemical biology, or materials science. The specific arrangement of functional groups could make it useful in structure-activity relationship (SAR) studies or as a building block in chemical libraries for drug discovery efforts.

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